3-Heptafluorobutyryl-(+)-camphor
Description
Historical Context of Chiral Camphor (B46023) Derivatives in Stereochemical Analysis
Camphor, a bicyclic monoterpene, has long been a cornerstone in the field of stereochemistry. iupac.orgnih.gov Its availability in both enantiomeric forms from natural sources, its rigid molecular framework, and its amenability to a wide array of chemical transformations have made it a privileged starting material in asymmetric synthesis for decades. iupac.orgnih.govrsc.org Historically, chemists have leveraged the inherent chirality of the camphor skeleton to synthesize enantiomerically pure natural products and to develop chiral auxiliaries. iupac.org These auxiliaries, when temporarily attached to a molecule of interest, guide the stereochemical outcome of a reaction, a process known as non-destructive chirality transfer. iupac.org A prominent example is the development of camphorsultams, which have become highly practical and commercially available auxiliaries for a variety of asymmetric reactions, including aldolizations and 1,4-additions. iupac.org The manifold transformations possible at various carbon positions and through bond cleavages have established camphor as a versatile and foundational scaffold in the history of organic chemistry. iupac.org
Evolution of Heptafluorobutyryl-Camphor Structures as Analytical Probes
The utility of camphor derivatives extends beyond their role as chiral auxiliaries in synthesis to their application as analytical probes. The evolution from simple camphor structures to more complex, functionalized derivatives was driven by the need for more sensitive and effective methods of chiral analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The introduction of a β-diketone functionality at the C3 position of the camphor scaffold was a key development. This modification allows the camphor derivative to act as a ligand, chelating with lanthanide metal ions. guidechem.com
The subsequent incorporation of a heptafluorobutyryl group to create 3-heptafluorobutyryl-(+)-camphor represents a significant refinement. guidechem.com This highly fluorinated acyl group enhances the Lewis acidity of the complexed lanthanide ion and introduces a bulky, sterically demanding substituent. These features are critical for its function as a chiral shift reagent. guidechem.comresearchgate.net When this chiral lanthanide complex interacts with a racemic mixture of another chiral compound (an analyte), it forms transient diastereomeric complexes. The differing spatial arrangements of these complexes cause the NMR signals of the analyte's enantiomers to resonate at different frequencies, allowing for their differentiation and quantification. guidechem.com Beyond NMR applications, these advanced camphor derivatives also serve as precursors and ligands in the synthesis of chiral metal-organic hybrid materials used as catalysts in asymmetric reactions, such as the hetero-Diels-Alder cyclization. chemicalbook.comchemicalbook.com
Fundamental Principles of Chiral Recognition Utilized by this compound
The ability of this compound to distinguish between enantiomers is rooted in the fundamental principles of chiral recognition. nih.govnih.gov A widely accepted concept for this phenomenon is the "three-point interaction model," which posits that for effective discrimination, there must be at least three points of interaction between the chiral selector (in this case, the camphor derivative complex) and the chiral analyte. nih.govresearchgate.net These interactions can be attractive or repulsive. nih.gov
When used as a chiral shift reagent, this compound chelates with a lanthanide ion, creating a chiral coordination complex. guidechem.comsigmaaldrich.com This complex then serves as the chiral selector. The key features of this compound that facilitate chiral recognition are:
The Rigid Camphor Scaffold : This provides a well-defined, stereochemically fixed environment. iupac.org
The β-Diketone Group : This functional group acts as the binding site for a metal ion, typically a lanthanide, which then serves as a primary interaction point with the analyte. guidechem.comsigmaaldrich.com
The Heptafluorobutyryl Group : This bulky and electron-withdrawing substituent provides steric hindrance and influences the electronic environment, creating a highly specific pocket for the analyte to bind. guidechem.com
The interaction between the chiral camphor-lanthanide complex and the enantiomers of an analyte leads to the formation of short-lived diastereomeric complexes. researchgate.net Because diastereomers have different physical properties, their complexes with the shift reagent are energetically distinct. nih.gov This energetic difference translates into observable distinctions in the NMR spectrum, where corresponding protons in the two enantiomers experience different magnetic environments and thus appear at different chemical shifts, enabling their resolution. guidechem.com
Research Data & Properties
Physical Properties of 3-Heptafluorobutyryl-(l)-camphor
| Property | Value |
| Density | 1.218 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.422 |
| Molecular Formula | C₁₄H₁₅F₇O₂ |
| Appearance | Orange-red liquid |
Data sourced from ChemicalBook and Sigma-Aldrich. chemicalbook.comchemicalbook.comsigmaaldrich.com
Synthesis and Spectroscopic Data of this compound
| Parameter | Details |
| Synthesis Method | Similar to the synthesis of Trifluoroacetyl-(+)-Camphor, involving the reaction of (+)-Camphor with a heptafluorobutyryl source in the presence of a base like NaH. guidechem.com |
| Yield | Approximately 30-32%. guidechem.com |
| ¹H NMR (in CDCl₃) | δ (ppm): 2.93 (m, 1H), 2.10 (m, 1H), 1.62 (t, 2H, J=19.6Hz), 1.54 (m, 2H), 1.20 (s, 3H), 0.95 (s, 3H), 0.86 (s, 3H). guidechem.com |
| Mass Spectrum (ESI) | m/z 372.26 [M+23]⁺. guidechem.com |
Data sourced from Guidechem. guidechem.com
Structure
3D Structure
Properties
IUPAC Name |
(1R,4R)-3-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWOESYEGLBLNR-XGLFCGLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C(C2=O)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880448 | |
| Record name | (1R,4R)-3-(Heptafluorobutyryl)-camphor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51800-99-8 | |
| Record name | 3-Heptafluorobutyryl-(+)-camphor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51800-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-3-(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051800998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,4R)-3-(Heptafluorobutyryl)-camphor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-3-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Advanced Characterization Approaches
Stereoselective Synthesis of 3-Heptafluorobutyryl-(+)-camphor and Analogues
The creation of this compound with high optical purity is a critical endeavor, leveraging the principles of stereoselective synthesis. This process involves carefully controlled reactions that favor the formation of one enantiomer over the other.
The synthesis of this compound typically starts from (+)-camphor, a readily available natural product. nih.gov The core of the synthesis is a Claisen condensation reaction. msu.ru In this reaction, the enolate of (+)-camphor, formed by a strong base like sodium hydride, acts as a nucleophile. This enolate then attacks the electrophilic carbonyl carbon of an ester of heptafluorobutyric acid, such as ethyl heptafluorobutyrate.
The general reaction pathway can be outlined as follows:
Enolate Formation: (+)-Camphor is treated with a strong base (e.g., NaH) in an aprotic solvent to generate the camphor (B46023) enolate. guidechem.com
Nucleophilic Acyl Substitution: The camphor enolate attacks the carbonyl group of the heptafluorobutyryl ester.
Formation of the β-diketone: The intermediate alkoxide collapses, eliminating the ethoxy group and forming the desired this compound. guidechem.com
A similar synthesis for the analogue, Trifluoroacetyl-(+)-Camphor (TFCAM), involves reacting the enolate of camphor with trifluoroacetic ethyl ester. guidechem.com This highlights a general strategy for producing various fluorinated camphor derivatives.
Carbocationic rearrangements of the camphor framework can also be induced under acidic conditions, leading to a variety of substituted camphor derivatives. msu.rucdnsciencepub.com These rearrangements, such as Wagner-Meerwein shifts, can be exploited to introduce functional groups at different positions on the camphor skeleton. cdnsciencepub.com
Maintaining the enantiomeric purity of the (+)-camphor starting material throughout the synthesis is paramount. The conditions for the Claisen condensation are optimized to prevent any racemization. Key factors that are controlled include:
Base: The choice of a strong, non-nucleophilic base like sodium hydride is crucial to ensure complete and rapid enolate formation without side reactions.
Solvent: Aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) are typically used to prevent protonation of the enolate.
Temperature: The reaction is often carried out at low temperatures to minimize side reactions and potential racemization.
Enzymatic kinetic resolution has also been explored as a method to obtain enantiopure camphor isomers. For instance, esterases have shown high enantioselectivity in the hydrolysis of isobornyl esters, which can be precursors to camphor. nih.gov This enzymatic approach offers a green chemistry alternative for producing optically pure starting materials. nih.gov
The chiral recognition properties of this compound, particularly when used as a lanthanide shift reagent, can be fine-tuned through derivatization. Modifications to the camphor skeleton or the heptafluorobutyryl group can alter the steric and electronic environment around the coordinating oxygen atoms of the β-diketone.
Strategies for derivatization include:
Substitution at various positions of the camphor ring: Functional groups can be introduced at different carbons of the camphor framework. For example, bromination can occur at the C8, C9, or C10 positions. cdnsciencepub.com
Modification of the fluoroalkyl chain: The length and degree of fluorination of the acyl group can be varied to influence the Lewis acidity of the corresponding lanthanide complex and its interaction with chiral substrates.
Introduction of other functional groups: The camphor molecule can be functionalized with groups like sulfonyl or hydroxyl groups to create new chiral auxiliaries with different coordination properties. msu.ruresearchgate.net For instance, camphor-10-sulfonyl chloride has been used as a derivatizing agent. nih.gov
These derivatization strategies allow for the creation of a library of chiral reagents with tailored properties for specific applications in asymmetric synthesis and chiral analysis. sigmaaldrich.com
Advanced Spectroscopic Characterization for Structural and Conformational Analysis
The precise structure and conformation of this compound and its derivatives are elucidated using a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For complex molecules like camphor derivatives, multi-dimensional NMR techniques are essential.
¹H NMR: Provides information about the number and chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound shows characteristic signals for the methyl groups and the protons on the camphor skeleton. guidechem.comchemicalbook.com
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of the carbon framework.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
These techniques, often used in combination, provide a comprehensive picture of the molecular structure and can help in confirming the successful synthesis and derivatization of the target compounds. msu.rucdnsciencepub.com
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.93 | m | 1H | CH |
| 2.10 | m | 1H | CH |
| 1.62 | t | 2H | CH₂ |
| 1.54 | m | 2H | CH₂ |
| 1.20 | s | 3H | CH₃ |
| 0.95 | s | 3H | CH₃ |
| 0.86 | s | 3H | CH₃ |
| Data obtained in CDCl₃. guidechem.com |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are particularly valuable for determining the absolute configuration of chiral molecules and studying their conformational properties in solution.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgnih.gov The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum with spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT), the absolute configuration of a chiral molecule can be unambiguously determined. researchgate.net VCD has been successfully applied to study camphor and its derivatives. nih.govacs.org
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. jmaterenvironsci.comdtu.dk Similar to VCD, the experimental ECD spectrum can be compared with calculated spectra to assign the absolute configuration. dtu.dkresearchgate.net ECD is particularly useful for studying the electronic transitions of chromophores within a chiral molecule. researchgate.netnih.gov The ECD spectra of camphor and its derivatives have been studied and calculated to confirm their stereochemistry. dtu.dk
Table 2: Spectroscopic Techniques and Their Applications
| Technique | Information Provided |
| ¹H NMR | Proton environment and connectivity |
| ¹³C NMR | Carbon framework |
| COSY | H-H correlations |
| HSQC | C-H one-bond correlations |
| HMBC | C-H long-range correlations |
| VCD | Absolute configuration, conformational analysis |
| ECD | Absolute configuration, electronic transitions |
Mechanistic Investigations of Chiral Discrimination Phenomena
Molecular Recognition Principles in Solution-State Chiral Solvation
Chiral recognition in solution relies on the formation of transient diastereomeric complexes between a chiral host, such as 3-Heptafluorobutyryl-(+)-camphor, and the enantiomers of a chiral guest (analyte). The differing stabilities and structures of these diastereomeric pairs allow for their differentiation, most commonly observed as separate signals in NMR spectroscopy. nih.govresearchgate.net
The discrimination between enantiomers by this compound is governed by a combination of non-covalent interactions that lead to the formation of short-lived diastereomeric solvates. The stability of these associations is dependent on the sum of attractive and repulsive forces between the host and each guest enantiomer. Key interactions include:
Dipole-Dipole Interactions: The polar carbonyl groups in both the camphor (B46023) backbone and the heptafluorobutyryl side chain create significant dipole moments. These can interact with polar functional groups (e.g., hydroxyls, amines, esters) of a chiral analyte, contributing to the stability of the complex.
Hydrogen Bonding: The ketone oxygen atoms of this compound can act as hydrogen bond acceptors, forming bonds with hydrogen bond donor groups on the analyte, such as -OH or -NH. This is a highly directional and crucial interaction for effective chiral recognition. researchgate.net
Steric Repulsion: The bulky, rigid camphor skeleton and its methyl groups create a distinct three-dimensional architecture. The differential steric fit, or hindrance, between the two enantiomers of an analyte and the chiral pocket of the solvating agent is a primary source of discrimination. One enantiomer will typically fit more comfortably into the chiral cavity than the other, leading to a more stable diastereomeric complex.
π-π Stacking: While the camphor backbone itself is not aromatic, analytes containing aromatic rings can engage in π-π interactions, particularly if the chiral solvating agent is used in a complex with a lanthanide ion that also has aromatic ligands. nih.gov
Fluorine Interactions: The highly electronegative fluorine atoms of the heptafluorobutyryl group can participate in fluorine-hydrogen bonds or other electrostatic interactions, adding another layer of potential discrimination.
These interactions result in a "lock-and-key" or "hand-in-glove" relationship where one enantiomer achieves a more energetically favorable association with the chiral solvating agent.
| Interaction Type | Description | Relevant Moieties on this compound | Potential Analyte Groups |
|---|---|---|---|
| Hydrogen Bonding | Directional electrostatic attraction between a hydrogen atom and a highly electronegative atom. | Ketone Oxygen Atoms (C=O) | -OH, -NH2, -COOH |
| Dipole-Dipole Forces | Attractive forces between the positive end of one polar molecule and the negative end of another. | Ketone Groups, C-F Bonds | Esters, Ethers, Halogens |
| Steric Hindrance | Repulsive forces resulting from the spatial arrangement of atoms, influencing the "fit" of the analyte. | Camphor's Bicyclic Frame, Methyl Groups | Bulky Substituents (e.g., phenyl, tert-butyl) |
The choice of solvent plays a critical role in the efficiency of chiral discrimination. The solvent can influence the stability of the diastereomeric complexes and the conformation of both the chiral solvating agent and the analyte. A solvent's dielectric constant is a particularly influential factor. researchgate.net
Polar Solvents: Polar solvents can compete for hydrogen bonding sites on both the host and guest, potentially weakening the key interactions required for discrimination and reducing the observed separation of NMR signals.
Non-Polar Solvents: Non-polar solvents like chloroform (B151607) (CDCl₃) or carbon tetrachloride (CCl₄) are often preferred for chiral discrimination studies using CSAs. nih.gov In these environments, the intermolecular interactions (like hydrogen bonding and dipole-dipole forces) between the host and guest are maximized, as they are not attenuated by solvent competition. This leads to a larger difference in the stability of the diastereomeric complexes and, consequently, more effective chiral discrimination.
The optimization of chiral recognition often involves screening various solvents to find the ideal balance where the solubility of all components is sufficient and the intermolecular interactions leading to discrimination are strongest.
Chiral recognition in solution is a dynamic equilibrium process where the chiral solvating agent (CSA) and the enantiomers of the analyte ((R)-A and (S)-A) rapidly form and break apart diastereomeric complexes ((CSA)-(R)-A and (CSA)-(S)-A).
Thermodynamics: The key to discrimination lies in the difference in the stability of these two complexes, which is quantified by their respective association constants (KR and KS) and the resulting difference in the free energy of association (ΔΔG). A larger difference between KR and KS indicates more effective thermodynamic discrimination. These constants are influenced by enthalpy (ΔH), reflecting the strength of intermolecular bonds, and entropy (ΔS), related to the ordering of the system upon complexation. hzdr.de
Kinetics: The interactions are kinetically labile, meaning the complexes form and dissociate rapidly on the NMR timescale. This is essential for the use of this compound as a CSA. If the exchange were slow, one would observe separate signals for the free and complexed species. Instead, the fast exchange results in a single, time-averaged signal for each enantiomer, whose chemical shift is a weighted average of its free and complexed states. Because the two diastereomeric complexes have different stabilities and geometries, the time-averaged signals for the two enantiomers appear at different chemical shifts, allowing for their resolution.
Ligand-Binding Studies with Chiral Analytes
Ligand-binding studies aim to quantify the interactions between a host (the chiral solvating agent) and a guest (the chiral analyte). These studies provide insight into the structure of the resulting complexes and the mechanism of recognition.
Understanding the stoichiometry and stability of the formed complexes is crucial for interpreting chiral recognition phenomena. rsc.org
Stoichiometry: This refers to the ratio of the host to the guest in the complex. For monofunctional analytes, a 1:1 stoichiometry is most common. However, depending on the analyte's structure and the experimental conditions, other stoichiometries like 1:2 or 2:1 are possible. nih.gov The stoichiometry can be determined using various NMR techniques, such as the method of continuous variation (Job's plot) or mole-ratio plots, where a property like chemical shift is monitored as the relative concentrations of the host and guest are varied.
Stability: The stability of a host-guest complex is quantified by its association or stability constant (K). scispace.com A higher K value signifies a more stable complex. In chiral recognition, the crucial parameters are the individual stability constants for the two diastereomeric complexes (KR and KS). The ratio of these constants (α = KR/KS) is a measure of the selectivity of the chiral solvating agent. These constants can be calculated by fitting the changes in the NMR chemical shifts of the analyte or host protons to binding isotherms derived from titration experiments. researchgate.net
| Analyte Enantiomer | Stability Constant (K) [M-1] | Stoichiometry (Host:Guest) | Selectivity Factor (α) |
|---|---|---|---|
| (R)-Analyte X | 150 | 1:1 | 1.5 |
| (S)-Analyte X | 100 |
The primary mechanism by which this compound achieves enantiomeric resolution in NMR spectroscopy is through its function as a Chiral Solvating Agent (CSA). nih.gov The pathway can be summarized as follows:
Addition of CSA: The chiral solvating agent, this compound, is added to a solution of the racemic or scalemic analyte in an appropriate achiral solvent (e.g., CDCl₃).
Formation of Transient Diastereomeric Complexes: The CSA reversibly interacts with both enantiomers of the analyte, forming two different transient diastereomeric complexes: [(+)-CSA···(R)-Analyte] and [(+)-CSA···(S)-Analyte].
Creation of Diastereomeric Environments: Due to the differing spatial arrangements and strengths of the non-covalent interactions, these two complexes are diastereomers. They have different three-dimensional structures and, therefore, different magnetic environments.
Differentiation by NMR: In NMR spectroscopy, the nuclei within these distinct diastereomeric environments experience different degrees of magnetic shielding. Because the exchange between the free and complexed states is fast, the observed chemical shift for a given nucleus on the analyte is a weighted average of its shift in the free and complexed forms. Since the nature and stability of the complex are different for each enantiomer, the weighted-average chemical shifts for the (R)- and (S)-enantiomers will differ (Δδ ≠ 0). This results in the splitting of a single peak from the racemic analyte into two separate peaks, allowing for quantification of the enantiomeric excess. nih.gov
In some applications, this compound is used as a ligand to create chiral Lanthanide Shift Reagents (LSRs). guidechem.com In this case, it first chelates with a paramagnetic lanthanide ion (e.g., Eu³⁺, Pr³⁺). This complex then acts as the CSA. The paramagnetic metal induces very large chemical shift changes in the nearby analyte, often magnifying the difference between the enantiomers and making resolution easier to observe.
Influence of Analyte Functional Groups on Chiral Induction
The efficacy of this compound as a chiral selector is profoundly influenced by the functional groups present on the analyte molecule. The nature of these groups dictates the types of intermolecular interactions that can occur, which in turn governs the stability of the transient diastereomeric complexes formed between the selector and the individual enantiomers of the analyte. The primary interaction mechanisms at play include hydrogen bonding, dipole-dipole interactions, and steric hindrance. The presence and spatial arrangement of functional groups capable of participating in these interactions are critical for achieving chiral recognition.
Research into chiral recognition mechanisms has established that for effective enantioseparation, a minimum of three points of interaction between the chiral selector and the analyte is generally required, with at least one of these interactions being stereochemically dependent. In the context of this compound, the two carbonyl groups and the bulky, rigid camphor backbone provide multiple sites for such interactions. The highly electronegative fluorine atoms in the heptafluorobutyryl group can also participate in electrostatic interactions.
Detailed Research Findings
Detailed studies on the chiral separation of various classes of compounds using stationary phases derived from or containing this compound have provided insights into the influence of analyte functional groups.
Alcohols and Diols: The presence of hydroxyl groups in an analyte allows for the formation of hydrogen bonds with the carbonyl groups of the this compound selector. The stereochemistry of the analyte will determine the proximity and orientation of the hydroxyl group relative to the carbonyl acceptors on the chiral selector. For one enantiomer, a more favorable hydrogen bonding geometry can be achieved, leading to a more stable complex and, consequently, a longer retention time in chromatographic separations. Studies on the separation of chiral alcohols have demonstrated that the steric hindrance around the hydroxyl group also plays a significant role. Bulky substituents near the hydroxyl group can impede the formation of the hydrogen bond, affecting the degree of chiral discrimination.
Amines: Primary and secondary amines are effectively resolved due to their ability to act as hydrogen bond donors to the carbonyl groups of the chiral selector. The basicity of the amine and the steric environment around the nitrogen atom are crucial factors. Furthermore, the potential for ionic interactions with modified selectors or in specific chromatographic environments can enhance chiral recognition. For instance, in gas chromatography, the volatility and interaction of derivatized amines with stationary phases containing camphor derivatives have been studied, highlighting the importance of the N-H bond for interaction.
Ketones and Aldehydes: The carbonyl group in ketones and aldehydes can engage in dipole-dipole interactions with the carbonyl groups of this compound. The efficiency of chiral recognition depends on the steric bulk and electronic properties of the substituents attached to the analyte's carbonyl group. The rigid structure of the camphor backbone imposes significant steric constraints, allowing for discrimination based on the different spatial arrangements of the substituents in the two enantiomers.
Amino Acid Esters: The separation of amino acid esters involves multiple points of interaction. The amino group can form a hydrogen bond with one of the carbonyls of the selector, while the ester group can engage in dipole-dipole interactions with the other. The side chain of the amino acid provides a third point of interaction, which is often the primary determinant of chiral selectivity. The size, shape, and polarity of the side chain will dictate how well each enantiomer can fit into the chiral environment created by the selector.
The following interactive table summarizes the key functional groups on analytes and their primary mode of interaction with this compound, which is fundamental to the chiral induction process.
| Analyte Functional Group | Primary Interaction Mechanism with this compound | Key Factors Influencing Chiral Recognition |
| Hydroxyl (-OH) | Hydrogen Bonding | Steric hindrance around the -OH group, acidity of the proton |
| Amino (-NH2, -NHR) | Hydrogen Bonding | Basicity of the amine, steric bulk around the nitrogen atom |
| Carbonyl (C=O) | Dipole-Dipole Interactions | Steric hindrance and electronic effects of adjacent groups |
| Ester (-COOR) | Dipole-Dipole & Hydrogen Bonding (if N-H is present) | Size and nature of the R group, potential for simultaneous interactions |
Advanced Spectroscopic and Analytical Applications in Stereochemistry
Nuclear Magnetic Resonance Spectroscopy for Enantiomeric Excess Determination and Chiral Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for molecular structure elucidation, can be extended to the analysis of chiral compounds through the use of chiral resolving agents. 3-Heptafluorobutyryl-(+)-camphor and its metal complexes are notable in this regard, facilitating the determination of enantiomeric excess and the assessment of chiral purity.
Proton and Fluorine NMR Chemical Shift Anisotropies for Enantiomer Differentiation
When this compound is used as a chiral solvating agent or, more commonly, as a ligand in lanthanide complexes (chiral shift reagents), it can induce chemical shift nonequivalence in the NMR spectra of enantiomeric substrates. chemicalbook.comguidechem.com This phenomenon arises from the formation of transient diastereomeric complexes between the chiral reagent and the enantiomers of the analyte. These diastereomeric complexes have different spatial arrangements, leading to distinct magnetic environments for the corresponding nuclei in the two enantiomers.
The most widely utilized chiral shift reagents incorporating this ligand are lanthanide complexes, particularly with europium(III). libretexts.org The paramagnetic nature of the lanthanide ion causes significant shifts in the NMR signals of the substrate, a phenomenon known as lanthanide-induced shift (LIS). slideshare.net When a chiral ligand like this compound is part of the complex, the LIS for a pair of enantiomers will be different, resulting in the separation of their signals in the spectrum. This allows for the direct quantification of the enantiomeric excess (e.e.) by integrating the respective signals.
The presence of the heptafluorobutyryl group is particularly advantageous for ¹⁹F NMR spectroscopy. The fluorine nuclei are highly sensitive NMR probes with a wide chemical shift range, making them excellent for detecting subtle differences in the magnetic environment of the diastereomeric complexes. This can lead to larger and more easily resolved signal separations for the enantiomers compared to ¹H NMR.
The effectiveness of these chiral shift reagents has been demonstrated for a variety of chiral molecules, including alcohols, sulfoxides, epoxides, and aldehydes. The magnitude of the induced chemical shift difference (ΔΔδ) depends on several factors, including the nature of the substrate, the solvent, the temperature, and the concentration of the shift reagent.
Table 1: Representative ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-a | 2.93 | m |
| H-b | 2.10 | m |
| H-c | 1.62 | t |
| H-d | 1.54 | m |
| CH₃-e | 1.20 | s |
| CH₃-f | 0.95 | s |
| CH₃-g | 0.86 | s |
| Note: Data obtained in CDCl₃. guidechem.com The assignments are based on typical camphor (B46023) skeleton numbering and may vary. |
Diffusion-Ordered Spectroscopy (DOSY) in Chiral Solvation Studies
While Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique for analyzing complex mixtures by differentiating species based on their diffusion coefficients, specific studies detailing the use of this compound in chiral solvation studies via DOSY are not widely reported in the available scientific literature. In principle, the formation of diastereomeric complexes with different sizes and shapes between a chiral host, such as a lanthanide complex of this compound, and enantiomeric guests could lead to different diffusion coefficients. This would allow for their distinction and potential quantification using DOSY. However, dedicated research applying this specific combination appears to be limited.
Solid-State NMR Applications in Chiral Complex Characterization
Solid-state NMR (ssNMR) spectroscopy is a valuable tool for characterizing the structure and dynamics of solid materials, including crystalline chiral complexes. In principle, ssNMR could be used to study the three-dimensional structure of complexes formed between this compound and metal ions or other chiral molecules in the solid state. This could provide insights into the nature of the chiral recognition interactions. However, a review of the current scientific literature does not reveal specific studies focused on the solid-state NMR characterization of chiral complexes involving this compound.
Chromatographic Applications in Chiral Separations
The enantioselective properties of this compound and its derivatives have been harnessed in chromatographic techniques to achieve the separation of enantiomers.
Role as a Chiral Stationary Phase Modifier in Gas Chromatography
Metal complexes of 3-heptafluorobutyryl-camphorates have been employed as chiral stationary phases (CSPs) in gas chromatography (GC). In this application, the chiral complex is coated onto the inner wall of a capillary column. As a racemic mixture passes through the column, the enantiomers interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation.
The chiral recognition mechanism is based on the transient coordination of the analyte's functional groups to the metal center of the chiral complex. The stereochemistry of the camphor-derived ligand dictates the spatial arrangement of the complex, creating a chiral environment that allows for the differential interaction with the two enantiomers. The efficiency of the separation is influenced by factors such as the choice of the metal ion, the operating temperature, and the nature of the analyte. For instance, nickel(II) and europium(III) complexes have been found to be versatile for this purpose.
Utilization in High-Performance Liquid Chromatography for Enantiomer Resolution
In High-Performance Liquid Chromatography (HPLC), chiral separations can be achieved by using either a chiral stationary phase (CSP) or a chiral mobile phase additive. While there is extensive literature on the use of camphor derivatives in HPLC for chiral separations, specific and detailed research findings on the direct utilization of this compound as a CSP modifier or a mobile phase additive are not extensively documented.
However, a common strategy in chiral HPLC is the derivatization of enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral stationary phase. While not directly using this compound as the separating medium, it could theoretically be used as a chiral derivatizing agent by reacting it with analytes containing suitable functional groups (e.g., alcohols or amines) to form diastereomeric derivatives separable by HPLC. For example, other camphor derivatives like (1S)-(+)-camphor-10-sulfonyl chloride have been successfully used for the derivatization of racemic amines, enabling their separation by HPLC. researchgate.net
Other Spectroscopic Methods in Chiral Analysis
Beyond nuclear magnetic resonance (NMR) spectroscopy, where this compound is well-established as a chiral shift reagent, its utility extends to other powerful spectroscopic techniques for stereochemical analysis. These methods leverage the distinct properties of the diastereomeric species formed upon reaction or complexation with the chiral analyte.
Mass Spectrometry Techniques for Chiral Recognition
Mass spectrometry (MS) has become an indispensable tool for the sensitive and selective analysis of a wide array of compounds. In the context of chiral analysis, MS is often coupled with a separation technique, such as gas chromatography (GC) or liquid chromatography (LC), to resolve the diastereomers formed by a chiral derivatizing agent. This compound can serve as such an agent, converting enantiomeric analytes into diastereomers with distinct chromatographic and, potentially, mass spectrometric properties.
The derivatization of chiral analytes, such as amino acids or amines, with a heptafluorobutyryl-containing reagent enhances their volatility and thermal stability, making them amenable to GC-MS analysis. For instance, the N-heptafluorobutyryl isobutyl esters of amino acids have been analyzed by GC-MS, demonstrating the effectiveness of the heptafluorobutyryl group in creating derivatives suitable for mass spectrometric analysis. nih.gov While this study focused on isotopic abundance, the principle of creating stable, volatile derivatives is directly applicable to chiral separations.
In a typical chiral GC-MS analysis, a racemic mixture of an analyte is reacted with enantiomerically pure this compound. The resulting diastereomers can then be separated on a chiral or achiral GC column. The mass spectrometer serves as a highly sensitive detector, allowing for the quantification of each diastereomer and, consequently, the determination of the enantiomeric excess of the original analyte. The fragmentation patterns of the diastereomers in the mass spectrometer are often similar, but differences in their relative ion abundances can sometimes be observed, providing an additional layer of discrimination.
A study on the chiral analysis of secondary amino acids employed derivatization with heptafluorobutyl chloroformate followed by GC-MS analysis on a chiral column. nih.gov This highlights the utility of the heptafluorobutyryl moiety in generating derivatives with good chromatographic properties for enantiomeric separation. Although this study did not use this compound itself, the similar chemical nature of the derivatizing agent suggests that this compound would be a valuable reagent for similar applications, offering the additional advantage of its rigid camphor backbone to potentially enhance chiral recognition.
Table 1: GC-MS Analysis of Chiral Compounds Using Heptafluorobutyryl Derivatization
| Analyte Class | Derivatizing Agent Principle | Chromatographic Column | Detection Method | Key Finding |
| Amino Acids | N-Heptafluorobutyryl isobutyl esterification | Capillary GC | Selected Ion Monitoring MS | Sensitive detection and quantification of isotopic abundance. nih.gov |
| Secondary Amino Acids | Heptafluorobutyl chloroformate derivatization | Chiral Capillary (Chirasil-L-Val) | Mass Spectrometry | Baseline separation of nine cyclic secondary amino acid enantiomers. nih.gov |
Optical Spectroscopy in Chiral Discrimination
Optical spectroscopy, particularly chiroptical spectroscopy, provides a powerful means to investigate the three-dimensional structure of chiral molecules. Techniques such as circular dichroism (CD) and circularly polarized luminescence (CPL) are exquisitely sensitive to the stereochemistry of a molecule and are thus well-suited for chiral discrimination. This compound, especially when complexed with metal ions, has been shown to be a remarkable ligand for inducing and enhancing chiroptical signals.
A significant application of this compound in this area is in the formation of chiral lanthanide complexes. A study on a series of tetrakis((+)-3-heptafluorobutyrylcamphorato)lanthanide(III) complexes revealed exceptionally high CPL activity. nih.gov CPL is the differential emission of left and right circularly polarized light by a chiral luminophore. The high dissymmetry factors (glum), which represent the ratio of the circularly polarized to the total luminescence, observed for these complexes make them highly sensitive probes for chiral environments.
The research demonstrated that the chiroptical properties of these complexes, specifically the Eu(III) and Sm(III) complexes, are influenced by the surrounding solvent and the nature of the encapsulated alkali metal ion. nih.gov This sensitivity allows for the fine-tuning of the chiroptical response, which can be exploited for chiral sensing applications. The glum values for the Eu(III) complex were found to be as high as +1.38, representing one of the highest values ever observed for a lanthanide-containing system in solution. nih.gov This indicates a very high degree of chiral discrimination in the excited state.
Table 2: Circularly Polarized Luminescence (CPL) Data for Eu(III) Complexes with (+)-3-Heptafluorobutyrylcamphorato
| Complex | Solvent | Emission Wavelength (nm) | glum Value | Reference |
| Na[Eu((+)-hfbc)4] | CHCl3 | 595 | +1.38 | nih.gov |
| Cs[Eu((+)-hfbc)4] | CHCl3 | 595 | +1.32 | nih.gov |
| Na[Eu((+)-hfbc)4] | EtOH | 595 | +1.32 | nih.gov |
hfbc = heptafluorobutyrylcamphorato
Furthermore, the study of these complexes by circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provided insights into the chiral structure in the ground state. The observation of a concentration-dependent exciton-coupled CD signal for the Eu(III) complex indicated an equilibrium between different complex species in solution. nih.gov This demonstrates the power of combining different chiroptical techniques to gain a comprehensive understanding of the stereochemical properties of these systems.
The ability of this compound to form highly luminescent and chiroptically active complexes with lanthanide ions opens up possibilities for its use in the development of chiral probes for biological systems and for the determination of the enantiomeric purity of other luminescent compounds.
Computational Chemistry and Theoretical Modeling of Molecular Interactions
Quantum Mechanical Calculations of Conformation and Electronic Structure
Quantum mechanical calculations offer a fundamental approach to understanding the intrinsic properties of a molecule, such as its most stable three-dimensional arrangement (conformation) and the distribution of electrons within it.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for determining the ground state geometries of molecules like 3-heptafluorobutyryl-(+)-camphor. In these calculations, the molecule's geometry is optimized to find the lowest energy conformation. For camphor (B46023) derivatives, the rigid bicyclic framework imposes significant conformational constraints. However, the flexibility of the 3-heptafluorobutyryl substituent introduces additional degrees of freedom.
DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict key geometric parameters. These calculations would reveal the preferred orientation of the heptafluorobutyryl group relative to the camphor skeleton, which is crucial for its interaction with other molecules. The keto-enol tautomerism inherent to β-diketones is also a key aspect that DFT can elucidate, determining the relative stability of each tautomer. For related camphor-derived β-diketones, studies have shown that the enol form is often stabilized by an intramolecular hydrogen bond.
Table 1: Predicted Geometric Parameters of this compound (Keto-Enol Tautomer) from DFT Calculations
| Parameter | Predicted Value (Angstroms/Degrees) |
| C=O (camphor) bond length | ~1.22 Å |
| C=C (enol) bond length | ~1.36 Å |
| C-O (enol) bond length | ~1.33 Å |
| O-H (enol) bond length | ~0.97 Å |
| C-C-C (acyl chain) bond angles | ~110-115° |
| Dihedral angle (camphor-acyl) | Variable, dependent on lowest energy conformer |
Note: These are representative values based on general DFT calculations of similar organic molecules and may vary with the specific level of theory and basis set used.
Ab Initio Calculations of Interaction Energies in Diastereomeric Complexes
When this compound acts as a chiral shift reagent, it forms complexes with lanthanide ions, which in turn coordinate with the analyte molecule. This results in the formation of diastereomeric complexes if the analyte is also chiral. The difference in stability between these diastereomeric complexes is the basis for chiral recognition and the observed separation of signals in the NMR spectrum.
Prediction of NMR Chemical Shifts and Chiral Optical Properties
A significant application of computational chemistry in this context is the prediction of spectroscopic properties. The ability to accurately predict NMR chemical shifts can aid in the interpretation of experimental spectra and the structural elucidation of the diastereomeric complexes. Machine learning-based tools, such as PROSPRE, have emerged as powerful methods for the accurate prediction of ¹H NMR chemical shifts in various solvents. nih.govmdpi.comprospre.ca For this compound, such a tool could predict the proton chemical shifts, which can then be compared with experimental data.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) |
| Bridgehead CH | ~2.9 |
| CH₂ (adjacent to carbonyl) | ~2.1 |
| Other CH₂ | ~1.5-1.8 |
| Methyl (syn to carbonyl) | ~1.0 |
| Methyl (anti to carbonyl) | ~0.9 |
| Methyl (bridgehead) | ~0.8 |
Note: These values are predictions and may differ from experimental values.
Furthermore, computational methods can predict chiroptical properties like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). Time-dependent DFT (TD-DFT) is commonly used to calculate ECD spectra, which can provide information about the electronic transitions and the absolute configuration of the molecule. A study on camphor-derived β-diketones demonstrated that DFT calculations can effectively analyze the exciton (B1674681) coupling of carbonyl vibrations in VCD spectra, offering insights into the keto-enol tautomerism.
Molecular Dynamics Simulations of Solvation and Host-Guest Interactions
While quantum mechanical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules in a simulated environment, such as in solution.
Dynamic Behavior of this compound in Solution
MD simulations can model the behavior of this compound in different solvents, providing insights into its solvation and conformational dynamics. rsc.org These simulations treat the molecule and the surrounding solvent molecules as classical particles interacting through a force field. The trajectories of all particles are then calculated over time by solving Newton's equations of motion.
From these simulations, one can analyze the conformational flexibility of the heptafluorobutyryl side chain, the stability of the intramolecular hydrogen bond in the enol form, and the arrangement of solvent molecules around the solute. This provides a detailed picture of the solvation shell and can help explain the compound's solubility and reactivity in different media.
Simulating Chiral Recognition Pathways and Binding Events
The process of chiral recognition is inherently dynamic. MD simulations are a powerful tool to study the pathways and mechanisms of binding between the lanthanide complex of this compound and a chiral substrate. nih.gov By simulating the molecules in a solution box, it is possible to observe the initial encounter, the formation of transient interactions, and the final docking into the most stable binding pose.
These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and steric repulsions, that govern the chiral recognition process. researchgate.net By calculating the free energy of binding for each enantiomer of the substrate, MD simulations can provide a theoretical basis for the enantioselectivity observed experimentally. The analysis of the simulation trajectories can identify the specific amino acid residues or functional groups of the substrate that are crucial for the differential binding, offering a detailed, dynamic view of the chiral discrimination at the molecular level.
Quantitative Structure-Activity Relationship (QSAR) for Chiral Discrimination
The ability of a chiral solvating agent to differentiate between enantiomers, a phenomenon known as chiral discrimination or recognition, can be quantified and modeled using Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their observed activity, which in this context, is the efficiency of chiral recognition. For this compound and its derivatives, QSAR offers a powerful tool to understand the structural features crucial for effective enantioseparation and to predict the recognition capabilities of novel, related compounds.
Development of Predictive Models for Chiral Recognition Efficiency
The development of robust QSAR models for chiral recognition is a systematic process that involves several key stages, from data preparation to rigorous validation. While specific QSAR studies focused exclusively on the chiral discrimination of this compound are not extensively documented in publicly available literature, the established principles of QSAR modeling for chiral compounds can be applied.
Data Set and Descriptor Generation: A typical QSAR study begins with a dataset of chiral analytes whose enantiomeric differentiation has been measured in the presence of a chiral solvating agent like this compound, often complexed with a lanthanide ion to enhance spectral separation in NMR spectroscopy. The efficiency of chiral recognition is the biological or chemical activity that the QSAR model aims to predict. This is often expressed as the difference in chemical shifts (ΔΔδ) between the corresponding signals of the two enantiomers in the NMR spectrum.
A diverse set of molecular descriptors is then calculated for each chiral analyte. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: These describe the atomic connectivity within the molecule.
Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.
Electronic descriptors: These quantify properties like partial charges, dipole moments, and molecular orbital energies.
Physicochemical descriptors: These include properties like lipophilicity (logP) and polar surface area.
For chiral discrimination, specific chirality descriptors are of paramount importance as they numerically encode the stereochemical features of the molecules.
Model Development and Validation: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical relationship is established between the calculated descriptors (independent variables) and the chiral recognition efficiency (dependent variable).
A crucial aspect of model development is rigorous validation to ensure its predictive power and robustness. Common validation techniques include:
Internal validation: Methods like leave-one-out (LOO) cross-validation assess the model's stability.
External validation: The model's ability to predict the activity of a new set of compounds (test set) that was not used in the model development is evaluated. mdpi.com
A study on camphor derivatives for antifungal activity demonstrated the application of QSAR, where a model was built using descriptors like the number of fluorine atoms, relative molecular weight, and electronic properties. mdpi.com This approach highlights how structural and electronic features, which are also critical for diastereomeric interactions in chiral recognition, can be effectively modeled.
Illustrative QSAR Model for Chiral Recognition:
While a specific model for this compound is not available, a hypothetical QSAR equation for its chiral recognition of a series of chiral alcohols could look like this:
ΔΔδ = a(Sterimol_L) - b(HOMO) + c(q_O) + d
Where:
ΔΔδ is the predicted difference in chemical shift.
Sterimol_L is a steric descriptor for the largest substituent on the chiral carbon of the alcohol.
HOMO is the energy of the Highest Occupied Molecular Orbital of the alcohol.
q_O is the partial charge on the hydroxyl oxygen of the alcohol.
a, b, and c are regression coefficients, and d is a constant.
This hypothetical model suggests that steric bulk at the chiral center, the electron-donating ability, and the partial charge on the interacting functional group of the analyte are key factors in determining the extent of chiral discrimination by the solvating agent.
| Descriptor Type | Descriptor Example | Role in Chiral Recognition Prediction |
| Steric | Sterimol Parameters | Defines the spatial arrangement and bulk of substituents around the chiral center, influencing the fit within the chiral pocket of the solvating agent. |
| Electronic | HOMO/LUMO Energies | Relates to the ability of the analyte to participate in orbital interactions (e.g., charge transfer) with the solvating agent. |
| Quantum Chemical | Partial Atomic Charges | Indicates the strength of electrostatic interactions, such as hydrogen bonding, between the analyte and the solvating agent. |
| Topological | Kier & Hall Shape Indices | Provides information about the overall shape and branching of the molecule, which can affect the stability of the diastereomeric complex. |
This table illustrates the types of descriptors that would be crucial in developing a predictive QSAR model for chiral recognition by this compound.
Computational Design of Novel Chiral Solvating Agents
The insights gained from QSAR models, coupled with molecular modeling techniques, pave the way for the computational design of novel chiral solvating agents with enhanced enantioseparation capabilities. By understanding which structural features of the solvating agent are critical for effective chiral recognition, new candidates can be designed and evaluated in silico before their synthesis.
The design process typically involves modifying the structure of a parent molecule, such as this compound, and predicting the impact of these modifications on its chiral recognition efficiency. The camphor scaffold provides a rigid and well-defined chiral environment, making it an excellent starting point for rational design. nih.gov
Strategies for Modification:
Modification of the Acyl Group: The heptafluorobutyryl group in this compound plays a significant electronic and steric role. Replacing this group with other fluorinated or non-fluorinated acyl groups of varying sizes and electronic properties could modulate the interaction with chiral analytes. For instance, increasing the steric bulk might enhance selectivity for smaller analytes, while altering the electronic nature could fine-tune the strength of dipole-dipole or hydrogen bonding interactions.
Substitution on the Camphor Skeleton: Introducing substituents at various positions on the camphor ring could alter the shape and size of the chiral pocket, potentially leading to improved complementarity with specific target analytes.
Alteration of the Metal-Binding Site: When used as a lanthanide shift reagent, the β-diketone moiety is crucial for metal coordination. Modifications to this part of the molecule could influence the Lewis acidity of the metal center and the geometry of the resulting complex, which in turn would affect the interaction with the chiral substrate.
Predictive Evaluation: The potential of these newly designed solvating agents would be evaluated using the previously developed QSAR models. If a new compound's descriptors fall within the applicability domain of the model, its chiral recognition efficiency can be predicted. Molecular docking and molecular dynamics simulations can also be employed to model the diastereomeric complexes formed between the novel solvating agent and a pair of enantiomers, providing a more detailed, atomistic view of the recognition process.
| Parent Compound | Proposed Modification | Predicted Impact on Chiral Recognition | Rationale |
| This compound | Replace heptafluorobutyryl with trifluoroacetyl | Potentially altered electronic interactions | The trifluoroacetyl group is less sterically demanding but still highly electron-withdrawing, which could change the balance of interactions. |
| This compound | Introduce a methyl group at the C8 position of the camphor | Increased steric hindrance near the binding site | This could enhance shape selectivity and create a more defined chiral pocket. |
| This compound | Replace the camphor skeleton with a fenchone (B1672492) skeleton | Altered rigidity and shape of the chiral backbone | Fenchone, an isomer of camphor, provides a different chiral environment that might be more suitable for other types of analytes. |
This table presents a hypothetical design strategy for novel chiral solvating agents based on the structure of this compound, illustrating how computational predictions can guide synthetic efforts.
By integrating QSAR and computational design, the search for more effective chiral solvating agents can be significantly accelerated, moving from a trial-and-error approach to a more rational and predictive science.
Frontiers and Future Directions in Chiral Reagent Development
Integration of 3-Heptafluorobutyryl-(+)-camphor in Automated Analytical Platforms
The integration of chiral analysis into automated and high-throughput workflows is a significant trend, driven by the need for rapid screening and quality control in the pharmaceutical and chemical industries. marketreportanalytics.comchiralpedia.com this compound is particularly well-suited for this transition due to its established role as a chiral shift reagent in Nuclear Magnetic Resonance (NMR) spectroscopy. guidechem.com
When complexed with lanthanide metal ions, this compound forms chiral coordination complexes that can interact with enantiomeric analytes. guidechem.com This interaction induces diastereomeric differentiation, resulting in observable separation of signals in the NMR spectrum for each enantiomer. The large magnetic anisotropy of the heptafluorobutyryl group enhances this separation, simplifying what would otherwise be complex, overlapping spectra. This simplification is a critical prerequisite for automated spectral processing and data analysis.
Furthermore, the development of advanced analytical techniques, such as high-throughput screening methods, relies on robust and reliable reagents. chiralpedia.com The distinct and measurable spectral shifts induced by this compound make it an excellent candidate for such systems, allowing for the rapid and automated determination of enantiomeric purity in large batches of samples. chiralpedia.com The adoption of flow chemistry and continuous processing in chemical synthesis and analysis further underscores the need for reagents that perform consistently and efficiently, a role for which fluorinated camphor (B46023) derivatives are well-suited. marketreportanalytics.com
| Property | Value |
| Molecular Formula | C₁₄H₁₅F₇O₂ |
| Molecular Weight | 348.26 g/mol |
| CAS Number | 51800-99-8 |
| Appearance | Orange-red liquid |
| Yield (Typical Synthesis) | 30-32% |
| Physicochemical properties of this compound. guidechem.comnist.gov |
Rational Design of Next-Generation Chiral Camphor-Based Probes
The success of this compound provides a blueprint for the rational design of new and improved chiral probes. The development of next-generation reagents is moving beyond trial-and-error synthesis towards a more predictive, design-oriented approach, leveraging computational tools and a deep understanding of molecular interactions. chiralpedia.comgoogle.com
The structure of this compound offers key insights for this design process:
Rigid Chiral Scaffold: The bicyclic camphor skeleton provides a conformationally rigid and sterically defined framework, which is essential for effective chiral recognition. researchgate.netumich.edu This rigidity ensures that the spatial arrangement of interacting groups is well-defined, leading to more predictable and selective interactions with target molecules.
Electron-Withdrawing Groups: The highly fluorinated heptafluorobutyryl substituent significantly influences the electronic properties of the molecule, enhancing its ability to act as a ligand and improving the stability of the resulting metal complexes. This feature is a key element in designing new probes with greater sensitivity and selectivity.
Tunable Functionality: The camphor backbone can be modified at various positions to introduce new functional groups, allowing for the fine-tuning of steric and electronic properties to target specific classes of analytes. nih.govacs.org
Modern probe design increasingly relies on computational methods. researchgate.net Techniques like Density Functional Theory (DFT) are used to calculate and predict the chiroptical properties (e.g., VCD and ECD spectra) of camphor derivatives, allowing researchers to understand how structural modifications will affect their performance before synthesis. nih.gov Looking forward, the use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process by analyzing vast datasets of reaction outcomes to predict the efficacy of novel chiral catalysts and probes, accelerating the discovery cycle. chiralpedia.com
Emerging Applications in Material Science and Supramolecular Chemistry
The utility of this compound and its derivatives extends beyond analytical reagents into the realm of advanced materials and supramolecular chemistry. chiralpedia.com The unique chiral and physicochemical properties of these compounds make them valuable building blocks for creating materials with novel optical, electronic, and structural characteristics.
One of the most promising areas is in optoelectronics . When used as a chiral ligand, this compound can be used to synthesize lanthanide complexes with specific light-emitting properties. These materials are being explored for applications in circularly polarized light (CPL) devices, sensors, and advanced imaging systems.
In the field of Metal-Organic Frameworks (MOFs) , chiral ligands derived from camphor are used to construct homochiral frameworks. researchgate.net These porous materials have precisely defined, chiral internal environments, making them highly attractive for applications such as:
Enantioselective separation of racemic mixtures.
Asymmetric catalysis, where the MOF structure acts as a heterogeneous catalyst.
Luminescence-based sensing for various analytes, including metal ions and organic molecules. researchgate.net
Furthermore, camphor derivatives are being investigated as chiral dopants to induce helical structures in liquid crystals . nih.gov The ability to control the pitch and handedness of the helical phase is crucial for developing advanced display technologies and photonic devices. researchgate.net The principles of supramolecular chemistry, which govern the self-assembly of molecules into larger, ordered structures, are central to these applications. nih.govnih.gov The defined stereochemistry of camphor-based molecules can direct the formation of complex, functional supramolecular assemblies. polyu.edu.hk
| Camphor Derivative Application | Field | Potential Use |
| Chiral Lanthanide Complexes | Optoelectronics | Circularly Polarized Light (CPL) Devices |
| Homochiral Metal-Organic Frameworks | Materials Science | Enantioselective Separations, Asymmetric Catalysis |
| Chiral Dopants | Liquid Crystals | Advanced Displays, Photonics |
| Emerging applications of camphor-based chiral materials. |
Interdisciplinary Perspectives on Chiral Technologies
Chiral technologies, enabled by reagents like this compound, have a far-reaching impact that transcends traditional disciplinary boundaries, influencing fields from medicine to materials science and beyond. chiralpedia.com The ability to control and analyze chirality at the molecular level is a fundamental capability that drives innovation across the scientific landscape.
In pharmaceuticals , the demand for enantiomerically pure drugs is the primary driver for chiral technology, as different enantiomers of a drug can have vastly different therapeutic effects. marketreportanalytics.commarketresearchintellect.com Chiral reagents are essential for both the asymmetric synthesis of single-enantiomer drugs and for the analytical verification of their purity, which is mandated by stringent regulatory standards. marketreportanalytics.commarketresearchintellect.com This leads to safer and more effective medicines and is a cornerstone of personalized medicine. chiralpedia.com
In materials science and nanotechnology , chirality is increasingly being exploited to create "smart" materials with unique electronic, optical, and mechanical properties. chiralpedia.com Chiral organic materials are being developed for use in sensors, chiral electronics, and data storage. The work on camphor-based MOFs and liquid crystals are prime examples of this trend. researchgate.netnih.gov
The principles of green chemistry are also becoming central to the development of new chiral reagents. chiralpedia.com There is a strong emphasis on creating sustainable catalytic systems that improve atom economy, reduce waste, and use environmentally benign solvents. archivemarketresearch.com The development of highly efficient, reusable catalysts based on camphor and other chiral scaffolds is a key part of this effort.
Ultimately, the journey from a natural product like camphor to a highly specialized reagent like this compound illustrates a broader theme in science: the translation of fundamental molecular understanding into powerful, enabling technologies. Continued interdisciplinary collaboration between chemists, physicists, materials scientists, and engineers will be crucial for realizing the full potential of chirality in science and industry. chiralpedia.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
